molecular formula C23H23N3O3S B4114033 N-(3,3-diphenylpropyl)-N'-(2-methoxy-4-nitrophenyl)thiourea

N-(3,3-diphenylpropyl)-N'-(2-methoxy-4-nitrophenyl)thiourea

Cat. No. B4114033
M. Wt: 421.5 g/mol
InChI Key: PPMADFSQNXNUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-diphenylpropyl)-N'-(2-methoxy-4-nitrophenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DPTU and is a member of the thiourea family of compounds. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

DPTU has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DPTU has been shown to have anticancer properties, and it has been studied as a potential chemotherapy agent. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of DPTU is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism. Specifically, DPTU has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. This inhibition may lead to an accumulation of toxic metabolites in cells, which may contribute to the anticancer and neuroprotective effects of DPTU.
Biochemical and Physiological Effects:
DPTU has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has been shown to reduce inflammation in animal models of neurodegenerative disease. DPTU has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of DPTU for lab experiments is its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. One limitation of DPTU is its low solubility in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on DPTU. One area of research is in the development of more potent and selective inhibitors of cytochrome P450 enzymes. Another area of research is in the development of DPTU derivatives that have improved solubility and bioavailability. Finally, DPTU may be studied in combination with other drugs or therapies to enhance its anticancer and neuroprotective effects.

properties

IUPAC Name

1-(3,3-diphenylpropyl)-3-(2-methoxy-4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-22-16-19(26(27)28)12-13-21(22)25-23(30)24-15-14-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,20H,14-15H2,1H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMADFSQNXNUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Diphenylpropyl)-3-(2-methoxy-4-nitrophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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